molecular formula C16H16N2 B1437522 N-Benzyl-N-(1H-indol-6-ylmethyl)amine CAS No. 1017791-17-1

N-Benzyl-N-(1H-indol-6-ylmethyl)amine

Cat. No. B1437522
M. Wt: 236.31 g/mol
InChI Key: UXSDTZMLCXNFPJ-UHFFFAOYSA-N
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Description

“N-Benzyl-N-(1H-indol-6-ylmethyl)amine” is an organic compound with the molecular formula C16H16N2 . It is a type of benzylamine, which is a class of compounds containing a benzyl group attached to an amine functional group .


Synthesis Analysis

The synthesis of benzylamines like “N-Benzyl-N-(1H-indol-6-ylmethyl)amine” can be achieved through various methods. One such method involves the N-alkylation of amines with alcohols using a Mn (I) pincer catalyst . Another method involves a Cu (I)-catalyzed C-N coupling of aliphatic halides with amines and amides . Additionally, N-Heterocyclic carbene-phosphine iridium complexes (NHC-Ir) can be used as catalysts for N-monoalkylation of amides with alcohols via hydrogen transfer .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-(1H-indol-6-ylmethyl)amine” consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), along with an indole group .


Chemical Reactions Analysis

Benzylamines like “N-Benzyl-N-(1H-indol-6-ylmethyl)amine” can undergo various chemical reactions. For instance, they can be oxidized using agents like KMnO4, OsO4, and CrO3 . They can also be reduced using agents like H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4 .


Physical And Chemical Properties Analysis

“N-Benzyl-N-(1H-indol-6-ylmethyl)amine” has a molecular weight of 236.31 .

Safety And Hazards

While specific safety and hazard information for “N-Benzyl-N-(1H-indol-6-ylmethyl)amine” was not found, benzylamines in general can be combustible and may cause severe skin burns and eye damage . They may also cause respiratory irritation and can be harmful if swallowed or in contact with skin .

properties

IUPAC Name

N-(1H-indol-6-ylmethyl)-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-4-13(5-3-1)11-17-12-14-6-7-15-8-9-18-16(15)10-14/h1-10,17-18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSDTZMLCXNFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(1H-indol-6-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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